molecular formula C22H25N3O2 B6780126 N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No.: B6780126
M. Wt: 363.5 g/mol
InChI Key: FFPTXMSNCZBVEK-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15-19(13-20(26)25(15)14-16-7-3-2-4-8-16)24-22(27)18-11-5-9-17-10-6-12-23-21(17)18/h2-4,6-8,10,12,15,18-19H,5,9,11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPTXMSNCZBVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC2=CC=CC=C2)NC(=O)C3CCCC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the benzyl and methyl groups. The final step involves the formation of the carboxamide linkage with the tetrahydroquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.

    Industry: Its unique chemical properties make it a candidate for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone and tetrahydroquinoline derivatives, such as:

  • N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamide
  • 3-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)triazole-4-carboxamide

Uniqueness

What sets N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interactions with biological targets, making it a valuable compound for various applications.

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